1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol
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Overview
Description
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol is an organic compound characterized by a methoxyphenyl group attached to a pentenol structure
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with isobutyraldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to dehydration to yield the desired pentenol compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and agitation speed to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-4-methyl-1-penten-3-ol: This compound has a similar structure but with a different substitution pattern, leading to variations in chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-4,4-dimethyl-1-butanol: The presence of a butanol group instead of a pentenol group affects its physical and chemical properties.
1-(4-Methoxyphenyl)-4,4-dimethyl-1-hexen-3-ol: The longer carbon chain in this compound results in different solubility and reactivity characteristics.
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4,4-dimethylpent-1-en-3-ol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)13(15)10-7-11-5-8-12(16-4)9-6-11/h5-10,13,15H,1-4H3 |
InChI Key |
DIVNQNKYYURXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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